molecular formula C17H15N3O2S B2762105 5-cyclopropyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 1705495-86-8

5-cyclopropyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2762105
CAS RN: 1705495-86-8
M. Wt: 325.39
InChI Key: CYTAVVRQCKPKRB-UHFFFAOYSA-N
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Description

The compound “5-cyclopropyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a thiophene ring, a pyridine ring, and an isoxazole ring . These groups are common in many commercially available drugs due to their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it may have a fairly rigid structure. The exact structure would need to be determined using techniques like X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. The presence of polar groups like the carboxamide in this compound suggests that it might be soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazole and Pyrimidine Derivatives : A study by Hassan, Hafez, and Osman (2014) described the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. The synthesized compounds were evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in drug discovery and medicinal chemistry (Hassan, Hafez, & Osman, 2014).

  • Crystal Structure of Pyridine and Indazole Derivatives : Anuradha et al. (2014) conducted synthesis, spectroscopic characterization, and crystal structure analysis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide. This study's detailed structural analysis provides a foundation for understanding the physical and chemical properties of similar compounds (Anuradha et al., 2014).

Potential Biological Applications

  • Anticancer and COX-2 Inhibition : Al-Ghulikah et al. (2022) explored new Pyrimidine-5-Carbonitriles as COX-2 inhibitors, designing, synthesizing, and evaluating their anticancer screening and molecular docking. This study highlights the potential therapeutic applications of similar compounds in treating inflammation and cancer (Al-Ghulikah et al., 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through experimental studies. Without specific studies on this compound, it’s difficult to predict its exact mechanism of action .

Future Directions

The future research directions for a compound like this could include further studies to determine its physical and chemical properties, its reactivity, and its potential uses. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

5-cyclopropyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-17(15-6-16(22-20-15)12-1-2-12)19-8-11-5-14(9-18-7-11)13-3-4-23-10-13/h3-7,9-10,12H,1-2,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTAVVRQCKPKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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